molecular formula C17H18O3 B7857890 3-[4-(Benzyloxy)phenoxy]butan-2-one CAS No. 113702-06-0

3-[4-(Benzyloxy)phenoxy]butan-2-one

Cat. No.: B7857890
CAS No.: 113702-06-0
M. Wt: 270.32 g/mol
InChI Key: BPMGNFLSXGRZEM-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenoxy]butan-2-one is an organic compound known for its versatile application in chemical and pharmaceutical research. Its structural formula comprises a benzyloxy phenyl group linked to a butan-2-one chain, making it interesting for various synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-[4-(Benzyloxy)phenoxy]butan-2-one involves the reaction of 4-benzyloxyphenol with butanone. The process typically requires a catalyst such as an acid or a base to facilitate the reaction. Conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the compound can be produced through a continuous flow process. This involves the same reactants but in a more controlled environment, using automated systems to maintain optimal reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction of 3-[4-(Benzyloxy)phenoxy]butan-2-one can yield alcohols.

  • Substitution: : It undergoes various substitution reactions, especially on the phenyl ring, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation Reagents: : Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction Reagents: : Sodium borohydride and lithium aluminum hydride are often used for reduction.

  • Substitution Reagents: : Halogens and nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products depend on the type of reaction. Oxidation typically leads to the formation of benzyloxy phenyl ketones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(Benzyloxy)phenoxy]butan-2-one is used as a starting material for synthesizing more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential interactions with enzymes and proteins. It can act as an inhibitor in various biochemical pathways, making it useful in drug discovery and development.

Medicine

Medicinally, derivatives of this compound are investigated for their therapeutic potential, including anti-inflammatory and anti-cancer properties.

Industry

In industry, it is used in the production of specialty chemicals and polymers. Its unique structure makes it suitable for creating materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 3-[4-(Benzyloxy)phenoxy]butan-2-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Compared to similar compounds, 3-[4-(Benzyloxy)phenoxy]butan-2-one stands out due to its unique combination of the benzyloxy and butanone groups. This makes it more versatile in chemical reactions and potentially more effective in biological applications.

Similar Compounds

  • 3-[4-(Methoxy)phenoxy]butan-2-one

  • 3-[4-(Ethoxy)phenoxy]butan-2-one

  • 3-[4-(Propoxy)phenoxy]butan-2-one

Each of these compounds shares the phenoxybutanone core but differs in the substituent on the phenyl ring, influencing their reactivity and applications.

Properties

IUPAC Name

3-(4-phenylmethoxyphenoxy)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-13(18)14(2)20-17-10-8-16(9-11-17)19-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMGNFLSXGRZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555799
Record name 3-[4-(Benzyloxy)phenoxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113702-06-0
Record name 3-[4-(Benzyloxy)phenoxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The process as indicated in Example 1 was repeated a number of times, utilizing molar quantities each of 4-benzyloxyphenol and 3-chloro-2-butanone, and varying quantities of base, catalyst and solvent, as well as differing times and temperatures.
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